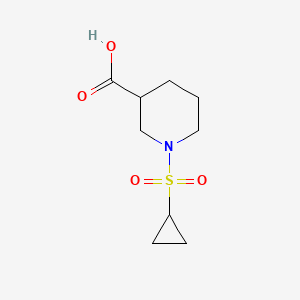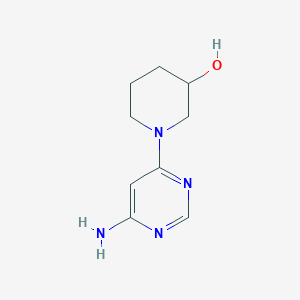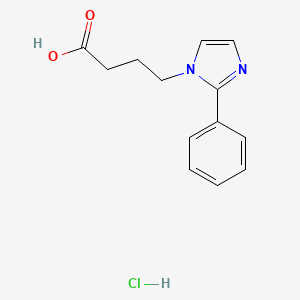
6-(4-氯苯乙基)嘧啶-4-醇
描述
6-(4-Chlorophenethyl)pyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-ol core and a 4-chlorophenethyl group
科学研究应用
6-(4-Chlorophenethyl)pyrimidin-4-ol has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Industry: The compound's unique properties make it suitable for use in the production of advanced materials and chemicals.
作用机制
Target of Action
Pyrimidine derivatives often target various enzymes and receptors in the body. The specific targets depend on the exact structure of the compound. For instance, some pyrimidine derivatives are known to inhibit key enzymes involved in cellular replication and metabolism .
Mode of Action
The mode of action of a compound describes how it interacts with its target. Pyrimidine derivatives often bind to their target enzyme or receptor, altering its function. This can inhibit the target’s activity, change the rate of a biochemical reaction, or modulate signal transduction .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For example, some inhibit the synthesis of DNA and RNA, which can slow down or stop the growth of rapidly dividing cells, such as cancer cells .
Result of Action
The result of a compound’s action is the observable effect it has at the cellular or systemic level. For instance, by inhibiting key enzymes, some pyrimidine derivatives can induce cell death (apoptosis) in cancer cells .
生化分析
Biochemical Properties
6-(4-Chlorophenethyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with enzymes such as photolyases, which are involved in the repair of UV-induced DNA damage. The compound’s interaction with these enzymes facilitates the recognition and repair of cyclobutane pyrimidine dimers (CPDs) and pyrimidine-pyrimidone (6-4) photoproducts (6-4PPs) . These interactions are crucial for maintaining genome integrity and preventing mutations.
Cellular Effects
6-(4-Chlorophenethyl)pyrimidin-4-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the nucleotide excision repair (NER) pathway, which is responsible for repairing a wide variety of DNA lesions . By enhancing the efficiency of NER, the compound helps prevent carcinogenesis and aging-related cellular damage. Additionally, it may impact cell cycle regulation and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 6-(4-Chlorophenethyl)pyrimidin-4-ol exerts its effects through binding interactions with DNA and repair enzymes. The compound binds to damaged DNA sites, facilitating the recruitment of repair proteins such as XPC-RAD23B, which initiates the NER process . This binding interaction promotes the recognition and excision of DNA lesions, thereby preventing mutations and maintaining genomic stability.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 6-(4-Chlorophenethyl)pyrimidin-4-ol vary with different dosages. At lower doses, the compound enhances DNA repair mechanisms without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular apoptosis and tissue damage. These findings highlight the importance of optimizing dosage levels for therapeutic applications to minimize adverse effects.
Metabolic Pathways
6-(4-Chlorophenethyl)pyrimidin-4-ol is involved in metabolic pathways related to DNA repair and nucleotide synthesis. It interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis . By influencing these metabolic pathways, the compound can affect cellular proliferation and survival, making it a potential target for cancer therapy.
Transport and Distribution
The transport and distribution of 6-(4-Chlorophenethyl)pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
6-(4-Chlorophenethyl)pyrimidin-4-ol exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound is primarily localized in the nucleus, where it interacts with DNA and repair enzymes . This localization is critical for its role in DNA repair and maintaining genomic stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenethyl)pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidin-4-ol core. One common method is the condensation of an appropriate β-keto ester with guanidine, followed by cyclization to form the pyrimidin-4-ol ring. The 4-chlorophenethyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods: In an industrial setting, the production of 6-(4-Chlorophenethyl)pyrimidin-4-ol may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 6-(4-Chlorophenethyl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of 6-(4-Chlorophenethyl)pyrimidin-4-ol can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding amine derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
相似化合物的比较
4-Chlorophenethylamine
4-Chlorophenylacetic acid
4-Chlorophenethyl bromide
属性
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-1-9(2-5-10)3-6-11-7-12(16)15-8-14-11/h1-2,4-5,7-8H,3,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPKUAXHKQWIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)

![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)



![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)





![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)

